4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid

Descripción general

Descripción

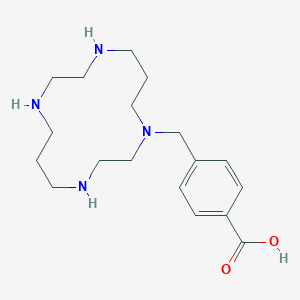

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid is a complex organic compound with the molecular formula C18H30N4O2. This compound features a benzoic acid moiety attached to a tetraazacyclotetradecane ring system, which is a macrocyclic ligand known for its ability to form stable complexes with metal ions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with a suitable benzoic acid derivative. One common method is the alkylation of 1,4,8,11-tetraazacyclotetradecane with a benzyl halide, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be further oxidized to form benzoate derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Benzoate derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Coordination Chemistry

Ligand Properties

CPTA acts as a chelating ligand due to its tetraazacyclotetradecane backbone, which contains multiple nitrogen donor atoms. This feature enables the formation of stable complexes with various metal ions, making it valuable in catalysis and electronic applications.

Table 1: Metal Ion Complexes Formed with CPTA

| Metal Ion | Stability Constant (log K) | Application Area |

|---|---|---|

| Cu(II) | 6.5 | Catalysis |

| Ni(II) | 5.8 | Electronic devices |

| Co(II) | 6.0 | Sensors |

Biological Applications

Chelating Agent

CPTA has been investigated for its potential as a chelating agent in biological systems. Its ability to bind metal ions can be utilized for metal ion transport and storage within biological organisms.

Case Study: Metal Ion Transport

A study demonstrated that CPTA effectively enhances the solubility and bioavailability of essential trace metals like zinc and copper in biological systems, which are crucial for enzymatic functions .

Medical Applications

Drug Delivery Systems

The compound's chelation properties have prompted research into its use in drug delivery systems, particularly for therapeutic metal ions used in cancer treatments.

Table 2: Drug Delivery Applications of CPTA

| Drug Type | Metal Ion | Delivery Mechanism |

|---|---|---|

| Chemotherapeutics | Pt(II) | Targeted delivery via CPTA complexation |

| Radiopharmaceuticals | Lu(III) | Enhanced imaging and targeting |

Industrial Applications

Advanced Materials Synthesis

CPTA is utilized in the synthesis of advanced materials such as polymers and nanomaterials due to its unique structural properties that allow for functionalization.

Case Study: Nanomaterial Development

Research has shown that incorporating CPTA into polymer matrices enhances the mechanical properties of the resulting nanocomposites, making them suitable for applications in aerospace and automotive industries.

Mecanismo De Acción

The mechanism of action of 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid primarily involves its ability to chelate metal ions. The tetraazacyclotetradecane ring system provides multiple nitrogen donor atoms that can coordinate with metal ions, forming stable complexes. These complexes can participate in various biochemical and chemical processes, including catalysis and metal ion transport .

Comparación Con Compuestos Similares

Similar Compounds

1,4,8,11-Tetraazacyclotetradecane: A parent compound without the benzoic acid moiety, known for its strong metal-chelating properties.

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: A derivative with acetic acid groups, used in similar applications but with different coordination properties.

Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: A related compound with a phosphonate group, known for selective copper binding.

Uniqueness

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts additional functional properties such as increased solubility and the ability to participate in further chemical modifications. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Actividad Biológica

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid is a compound of interest due to its structural features and potential biological activities. The tetraazacyclotetradecane moiety enhances the compound's ability to interact with biological systems, particularly in the context of drug delivery and molecular targeting.

- Molecular Formula : C18H30N4O2

- Molecular Weight : 342.46 g/mol

- CAS Number : 771464-86-9

The biological activity of this compound is primarily attributed to its ability to inhibit the CXCR4 chemokine receptor. This receptor plays a crucial role in various physiological and pathological processes, including hematopoiesis and tumor metastasis. The compound acts as an antagonist to CXCR4 by blocking the binding of its ligand, stromal cell-derived factor-1 (SDF-1), which is essential for the migration of stem cells and cancer cells.

Biological Activity Overview

- Hematopoietic Stem Cell Mobilization : The compound has been identified as an impurity in Plerixafor (also known as AMD3100), which is used clinically to mobilize hematopoietic stem cells (HSCs) for transplantation in patients with hematological malignancies such as non-Hodgkin's lymphoma and multiple myeloma .

- Anti-Cancer Properties : By inhibiting CXCR4, this compound may contribute to reduced tumor growth and metastasis in cancers that express this receptor. Studies have demonstrated that CXCR4 antagonists can enhance the efficacy of chemotherapy by preventing cancer cell migration to bone marrow niches .

- Potential in Gene Therapy : The tetraazacyclotetradecane structure allows for complexation with metal ions, which can be utilized in gene delivery systems. Research indicates that copper(II) complexes derived from tetraazacyclotetradecane can be effective in delivering genetic material into cells without significant cytotoxicity .

Case Study 1: Hematopoietic Stem Cell Mobilization

A clinical study involving patients with multiple myeloma demonstrated that administration of Plerixafor significantly increased the number of HSCs in peripheral blood compared to controls. This facilitated successful autologous stem cell transplantation .

Case Study 2: Cancer Treatment Efficacy

In vitro studies showed that treatment with CXCR4 antagonists led to decreased migration of breast cancer cells towards SDF-1 gradients. This suggests a potential application for this compound in combination therapies aimed at preventing metastasis .

Research Findings Summary

| Study | Findings |

|---|---|

| Clinical Trial on Plerixafor | Increased HSC mobilization in patients with multiple myeloma |

| In Vitro Breast Cancer Study | Reduced cell migration towards SDF-1 with CXCR4 antagonists |

| Gene Delivery Systems | Effective non-cytotoxic delivery using copper(II) complexes |

Propiedades

IUPAC Name |

4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2/c23-18(24)17-5-3-16(4-6-17)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOGICAFJFPMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147987 | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107265-48-5 | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CPTA facilitate the use of copper radioisotopes in medical applications?

A1: CPTA demonstrates strong chelating properties for copper ions, particularly Cu2+. This feature enables its conjugation to antibodies, effectively creating radioimmunoconjugates. These conjugates, labeled with copper radioisotopes like 67Cu or 64Cu, have shown promising results in both diagnostic imaging and therapeutic applications, particularly in the context of cancer. [, , ]

Q2: What are the advantages of using CPTA compared to other chelators in radioimmunotherapy?

A2: Research suggests that the Cu2+ complex of CPTA exhibits high kinetic stability at physiological pH and under acidic conditions. [] This stability is crucial for minimizing the detachment of the radiometal from the antibody while in circulation, thus reducing potential toxicity to healthy tissues and maximizing delivery to the target site.

Q3: What insights have preclinical studies provided about the behavior of CPTA-conjugated antibodies in vivo?

A3: Studies in animal models have demonstrated promising results for CPTA-conjugated antibodies. One study using 67Cu-labeled CPTA conjugated to the anti-CEA antibody AB35 showed high tumor uptake in mice, with significant retention even after 96 hours post-injection. [] This prolonged retention in the tumor, combined with the relatively low accumulation in other tissues, highlights its potential for targeted therapeutic applications.

Q4: Are there any challenges associated with the use of CPTA in developing radioimmunoconjugates?

A4: While CPTA demonstrates promising characteristics, research has identified certain challenges. One study noted that while CPTA-conjugated antibody fragments showed good tumor uptake, there was significant accumulation in the kidneys, potentially due to the lipophilicity of the chelate. [] This suggests that further optimization of the linker or chelating agent might be necessary to enhance the pharmacokinetic profile and minimize off-target effects.

Q5: How does the metabolic breakdown of CPTA-antibody conjugates impact its application?

A5: Research indicates that CPTA-antibody conjugates undergo metabolism within cells, primarily in lysosomes. [] A significant finding is the intracellular accumulation of a low molecular weight metabolite, identified as the lysine adduct of the copper-CPTA complex. This accumulation, specifically observed in tumor cells, suggests a potential mechanism for the prolonged retention of radioactivity and could be exploited for enhancing therapeutic efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.